Drospirenone
Overview
Description
Drospirenone is a synthetic progestin commonly used in oral contraceptive pills to prevent pregnancy. It is also utilized in menopausal hormone therapy. This compound is an analog of spironolactone and possesses unique anti-mineralocorticoid and anti-androgenic properties .
Mechanism of Action
Target of Action
Drospirenone is a synthetic progestin that primarily targets the progesterone receptor (PR), androgen receptor (AR), and mineralocorticoid receptor (MR) . These receptors play crucial roles in various physiological processes, including reproductive function, fluid balance, and androgenic effects .
Mode of Action
This compound acts as an agonist of the PR, leading to a reduction in the frequency of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus and blunting the pre-ovulatory luteinizing hormone (LH) surge, thereby reducing the likelihood of effective ovulation . It also inhibits ovulation and causes changes in the cervical mucus and minor changes in the endometrium .
Biochemical Pathways
This compound counteracts the estrogen-induced stimulation of the renin-angiotensin-aldosterone system and blocks testosterone from binding to androgen receptors . This unique mix of molecular actions on human endothelial cells sheds light on some of the actions of this compound on vascular function and on blood pressure .
Pharmacokinetics
This compound exhibits a bioavailability of 66–85% . It is about 95% to 97% bound to serum plasma protein, likely to albumin . The metabolism of this compound is primarily hepatic, involving both CYP450-independent processes (reduction, sulfation, and cleavage of the lactone ring) and some contribution from CYP3A4 . The elimination half-life of this compound is approximately 25–33 hours, and it is excreted in both urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in body mass index (BMI) and waist-hip ratio (WHR), a reduction in levels of luteinizing hormone (LH) and testosterone (T), and an increase in follicular stimulating hormone (FSH) . It also results in a significant decrease in bilateral ovarian volume .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of this compound. For instance, in patients with polycystic ovary syndrome (PCOS), treatment with this compound has shown beneficial hormonal and lipid profile along with considerable safety profile .
Biochemical Analysis
Biochemical Properties
Drospirenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist of the progesterone receptor, mimicking the effects of natural progesterone . This compound also interacts with aldosterone receptors, blocking their activity and leading to increased sodium and water excretion . Additionally, it binds to androgen receptors, exerting antiandrogenic effects that help in reducing acne and hirsutism .
Cellular Effects
This compound influences various cellular processes and cell types. It inhibits the maturation of ovarian follicles and prevents ovulation, thereby acting as a contraceptive . This compound also affects cell signaling pathways by modulating the activity of progesterone and aldosterone receptors . This modulation impacts gene expression and cellular metabolism, leading to changes in water and electrolyte balance, as well as antiandrogenic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to progesterone receptors, mimicking the action of natural progesterone and inhibiting ovulation . This compound also blocks aldosterone receptors, reducing sodium and water retention . Furthermore, it binds to androgen receptors, inhibiting their activity and reducing the effects of androgens on the skin and hair follicles . These interactions lead to changes in gene expression and enzyme activity, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal conditions and does not degrade rapidly . Long-term studies have shown that this compound maintains its efficacy in preventing ovulation and managing hormonal imbalances . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits ovulation and exerts antiandrogenic effects . At higher doses, it may cause adverse effects such as hyperkalemia and changes in blood pressure . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective and safe .
Metabolic Pathways
This compound is metabolized primarily in the liver through reduction, sulfation, and cleavage of its lactone ring . The major metabolites include this compound acid and 4,5-dihydro-drospirenone-3-sulfate . These metabolites are excreted through urine and feces . This compound’s metabolism involves interactions with various enzymes, including cytochrome P450 enzymes, which contribute to its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through binding to serum albumin . It does not bind significantly to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG) . The distribution half-life of this compound is approximately 1.6 to 2 hours, and it has an apparent volume of distribution of about 4 L/kg . This compound is widely distributed in tissues, contributing to its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is influenced by its binding to specific receptors and proteins. It is primarily localized in the cytoplasm, where it interacts with progesterone and aldosterone receptors . This compound’s activity is modulated by its localization within specific cellular compartments, which affects its ability to regulate gene expression and enzyme activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of drospirenone involves several steps, starting from the 17-keto derivative. The conversion of intermediate compounds to this compound may involve treatment with aqueous base followed by aqueous acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of regioselective synthesis and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Drospirenone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Reduction of double bonds.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide .
Major Products Formed
The major products formed from these reactions include intermediate compounds that are further processed to yield this compound. The final product is characterized by its unique spirolactone structure .
Scientific Research Applications
Drospirenone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: Another synthetic progestin used in contraceptives.
Norethindrone: A progestin used in birth control pills and hormone therapy.
Ethinyl estradiol: Often combined with progestins in oral contraceptives
Uniqueness of Drospirenone
This compound is unique due to its anti-mineralocorticoid and anti-androgenic properties, which are not commonly found in other progestins. This makes it particularly effective in reducing water retention and treating conditions like acne .
Properties
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METQSPRSQINEEU-HXCATZOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046465 | |
Record name | Drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Drospirenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.25e-03 g/L | |
Record name | Drospirenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Drospirenone and ethinyl estradiol in combination suppress the release of follicle stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation. Other changes induced by this drug which may aid in the prevention of pregnancy include alterations in cervical mucus consistency, hindering sperm movement, and lowering the chance of embryo implantation. Drospirenone is an analog of the diuretic spironolactone, which exerts anti-mineralocorticoid activity, blocking aldosterone receptors, which increases sodium and water excretion. Studies in animals have demonstrated that drospirenone administration leads to antiandrogenic activity. This activity helps to oppose the effects of naturally occurring androgens, inhibiting the binding of dihydrotestosterone (DHT) to its receptor, and preventing androgen synthesis in the ovaries, helping to treat acne and hirsutism. Drospirenone may also decrease the level of edema in sebaceous follicle during the second half of the menstrual cycle, when acne often appears., Combination oral contraceptives (COCs) act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increases the difficulty of sperm entry into the uterus) and the endometrium (which reduces the likelihood of implantation)., Drospirenone is a spironolactone analogue with antimineralocorticoid activity. Preclinical studies in animals and in vitro have shown that drospirenone has no androgenic, estrogenic, glucocorticoid, or antiglucocorticoid activity. Preclinical studies in animals have also shown that drospirenone has antiandrogenic activity., Acne vulgaris is a skin condition with a multifactorial etiology including androgen stimulation of sebum production. While the combination of ethinyl estradiol and drospirenone increases sex hormone binding globulin (SHBG) and decreases free testosterone, the relationship between these changes and a decrease in the severity of facial acne in otherwise healthy women with this skin condition has not been established. The impact of the antiandrogenic activity of drospirenone on acne is not known., .... The pharmacological properties of drospirenone were investigated in vitro by receptor binding and transactivation experiments and in vivo in appropriate animal models. In qualitative agreement with progesterone, the compound binds strongly to the progesterone and the mineralocorticoid receptor and with lower affinity to androgen and glucocorticoid receptors. There is no detectable binding to the estrogen receptor. Steroid hormone agonistic and antagonistic activities of progesterone and drospirenone were compared in transactivation experiments. Individual steroid hormone receptors were artificially expressed together with a reporter gene in appropriate cell lines. Both hormones were unable to induce any androgen receptor-mediated agonistic activity. Rather, both progesterone and drospirenone distinctly antagonized androgen-stimulated transcriptional activation. Likewise, both compounds only very weakly activated the mineralocorticoid receptor but showed potent aldosterone antagonistic activity. Drospirenone did not induce glucocorticoid receptor-driven transactivation. Progesterone was a weak agonist in this respect. Drospirenone exerts potent progestogenic and antigonadotropic activity which was studied in various animal species. It efficiently promotes the maintenance of pregnancy in ovariectomized rats, inhibits ovulation in rats and mice and stimulates endometrial transformation in the rabbit. Furthermore, drospirenone shows potent antigonadotropic, i.e., testosterone-lowering activity in male cynomolgus monkeys. The progestogenic potency of drospirenone was found to be in the range of that of norethisterone acetate. The majority of clinically used progestogens are androgenic. Drospirenone, like progesterone, has no androgenic but rather an antiandrogenic effect. This property was demonstrated in castrated, testosterone propionate substituted male rats by a dose-dependent inhibition of accessory sex organ growth (seminal vesicles, prostate). In this model, the potency of drospirenone was about a third that of cyproterone acetate. Drospirenone, like progesterone, shows antimineralocorticoid activity, which causes moderately increased sodium and water excretion. This is an outstanding characteristic which has not been described for any other synthetic progestogen before. Drospirenone is eight to ten times more effective in this respect than spironolactone. The natriuretic effect was demonstrable for at least three weeks upon daily treatment of rats with a dose of 10 mg/animal. Drospirenone is devoid of any estrogenic, glucocorticoid or antiglucocorticoid activity. In summary, drospirenone, like progesterone, combines potent progestogenic with antimineralocorticoid and antiandrogenic activity in a similar dose range., For more Mechanism of Action (Complete) data for Drospirenone (9 total), please visit the HSDB record page. | |
Record name | Drospirenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01395 | |
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Record name | Drospirenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
67392-87-4 | |
Record name | Drospirenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67392-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Drospirenone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392874 | |
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Record name | Drospirenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01395 | |
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Record name | Drospirenone | |
Source | EPA DSSTox | |
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Record name | Spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, 1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-hexadecahydro-10,13-dimethyl-, [6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.599 | |
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Record name | DROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N295J34A25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Drospirenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Drospirenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-200, 201.3 °C | |
Record name | Drospirenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Drospirenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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